molecular formula C25H20ClN5O B12743652 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide CAS No. 116990-02-4

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

Cat. No.: B12743652
CAS No.: 116990-02-4
M. Wt: 441.9 g/mol
InChI Key: SPKNUUBXHKGQBC-MUFRIFMGSA-N
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Description

2-(9-Chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide is a synthetic indoloquinoxaline derivative characterized by a 9-chloro-substituted indoloquinoxaline core linked to a 4-methylphenyl ethylideneamino acetamide moiety. Predicted physicochemical properties, including collision cross-section (CCS) values for various adducts, suggest moderate polarity and structural rigidity .

Properties

CAS No.

116990-02-4

Molecular Formula

C25H20ClN5O

Molecular Weight

441.9 g/mol

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H20ClN5O/c1-15-7-9-17(10-8-15)16(2)29-30-23(32)14-31-22-12-11-18(26)13-19(22)24-25(31)28-21-6-4-3-5-20(21)27-24/h3-13H,14H2,1-2H3,(H,30,32)/b29-16+

InChI Key

SPKNUUBXHKGQBC-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoloquinoxaline core, chlorination, and subsequent coupling with the appropriate amine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, more reduced forms of the compound .

Scientific Research Applications

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features

The target compound’s indoloquinoxaline core distinguishes it from simpler quinoline or quinazoline derivatives. Key structural comparisons include:

Compound Name/Structure Substituents Molecular Weight (g/mol) Key Structural Differences
Target compound 9-chloroindolo[3,2-b]quinoxalin-6-yl, (E)-1-(4-methylphenyl)ethylideneamino ~461.08* Methyl group on phenyl ring; indoloquinoxaline core
2-(9-Chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide 9-chloroindolo[3,2-b]quinoxalin-6-yl, (E)-1-(4-chlorophenyl)ethylideneamino 462.09 ([M+H]+) Chlorine substituent on phenyl ring; higher molecular weight
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a) Thiouracil or benzimidazole groups ~450–550† Quinoxaline core with diphenyl and thioacetamide substituents
2-(3-Chloroquinoxalin-6-yl)-N-((2,4-dimethylphenyl)(phenyl)methyl)acetamide 3-Chloroquinoxalin-6-yl, (2,4-dimethylphenyl)(phenyl)methyl N/A Chlorine at quinoxaline position 3; bulky bis-aryl substituent

*Calculated from [M+H]+ = 462.08830 (4-chloro analog) ; methyl substitution reduces molecular weight by ~20.42 g/mol.
†Estimated based on related compounds in .

Physicochemical Properties

Predicted CCS values (Ų) for the 4-chloro analog highlight substituent effects on molecular geometry:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 462.08830 207.4
[M+Na]+ 484.07024 226.3
[M-H]- 460.07374 213.6

Melting points for analogs like 4a (230–232°C) suggest high crystallinity, a trait shared with indoloquinoxalines.

Biological Activity

The compound 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide , identified by the CAS number 872178-65-9 , is a synthetic derivative of indoloquinoxaline. This class of compounds has garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₅ClN₄O
  • Molecular Weight : 344.80 g/mol
  • CAS Number : 872178-65-9

The structure features a chloroindole moiety fused with a quinoxaline ring, which is known for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the indoloquinoxaline family exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The anticancer properties of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide may be attributed to its ability to modulate key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival and proliferation.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.
    • Another investigation reported that treatment with this compound led to significant cell cycle arrest at the G2/M phase in prostate cancer cells (PC-3), indicating its potential as a therapeutic agent against prostate cancer.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its efficacy in a living organism context.

Efficacy Against Bacterial Strains

Recent studies have evaluated the antimicrobial activity of the compound against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Enterococcus faecalis64 µg/mLModerate

These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be necessary to enhance its efficacy.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is critical for its development as a therapeutic agent. Preliminary assessments indicate:

  • Absorption : Good oral bioavailability predicted based on lipophilicity.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes.
  • Toxicity : Low toxicity observed in preliminary cytotoxicity assays on primary mammalian cell lines.

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